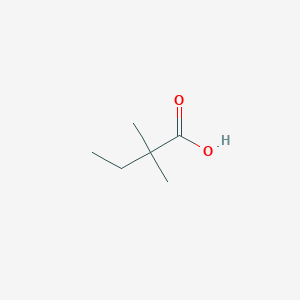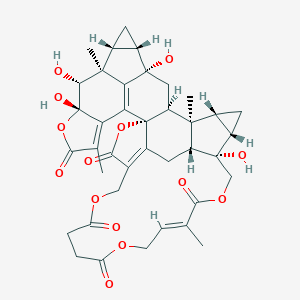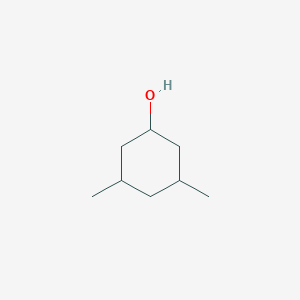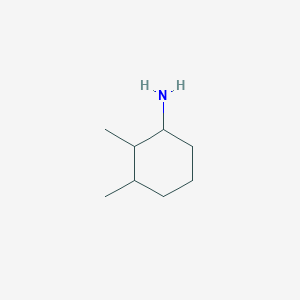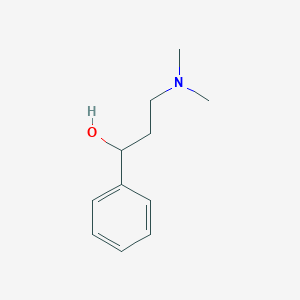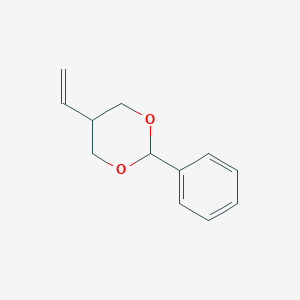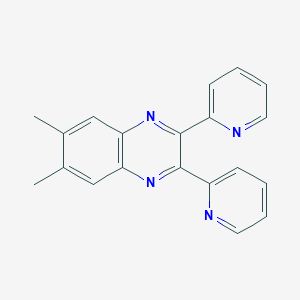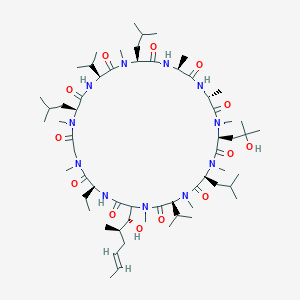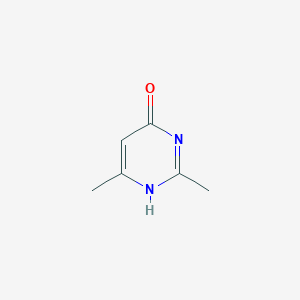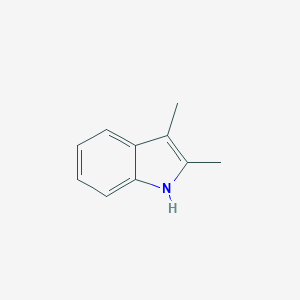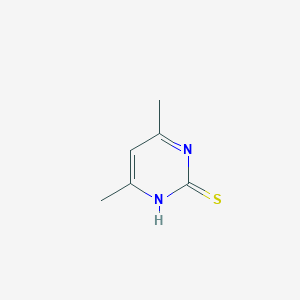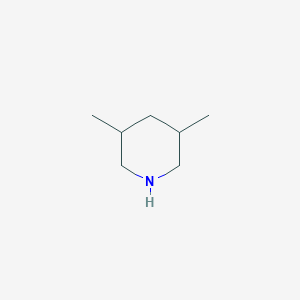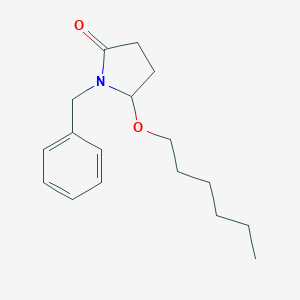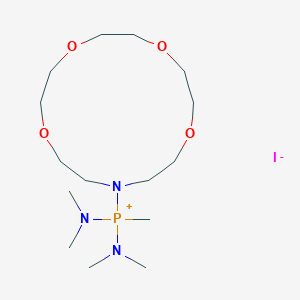
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide, also known as [15]aneN4P(I), is a crown ether derivative that has been widely used in scientific research. It is a highly polar, water-soluble compound that has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
[15]aneN4P(I) has been used in a variety of scientific research applications, including as a catalyst for organic reactions, a complexing agent for metal ions, and a sensor for biological molecules. Its ability to selectively bind to certain molecules has made it useful in the development of biosensors and other analytical tools. It has also been used in the synthesis of novel compounds for medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of [15]aneN4P(I) is based on its ability to form stable complexes with metal ions and other molecules. It has been shown to selectively bind to certain ions, such as Ag+, Cu2+, and Hg2+, and to form stable complexes with them. This selectivity makes it useful in a variety of applications, including as a sensor for metal ions in environmental samples.
Efectos Bioquímicos Y Fisiológicos
[15]aneN4P(I) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to have antibacterial properties. Its ability to selectively bind to certain molecules has also made it useful in the development of drug delivery systems and other biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [15]aneN4P(I) is its high selectivity for certain molecules. This makes it useful in a variety of applications, including as a sensor for metal ions and as a catalyst for organic reactions. However, its high polarity and water solubility can make it difficult to work with in certain experimental conditions. Its stability and reactivity with certain molecules can also be limiting factors in some applications.
Direcciones Futuras
There are many future directions for the use of [15]aneN4P(I) in scientific research. One area of interest is in the development of new biosensors and other analytical tools. Its ability to selectively bind to certain molecules makes it useful in the detection of environmental pollutants and other contaminants. It also has potential applications in the development of new drug delivery systems and other biomedical applications. Further research is needed to fully understand the potential of [15]aneN4P(I) in these areas.
Métodos De Síntesis
The synthesis of [15]aneN4P(I) involves the reaction of N,N,N',N'-tetramethyldiaminomethylphosphonite (TMDMP) with iodine and aza-15-crown-5 in acetonitrile. The product is then purified by column chromatography to obtain the final compound. This method has been well-established and yields high-quality [15]aneN4P(I) for use in scientific research.
Propiedades
Número CAS |
139194-04-0 |
|---|---|
Nombre del producto |
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide |
Fórmula molecular |
C15H35IN3O4P |
Peso molecular |
479.33 g/mol |
Nombre IUPAC |
bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphanium;iodide |
InChI |
InChI=1S/C15H35N3O4P.HI/c1-16(2)23(5,17(3)4)18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18;/h6-15H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
IZZIMVMGVYTEAX-UHFFFAOYSA-M |
SMILES |
CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-] |
SMILES canónico |
CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-] |
Sinónimos |
bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



